molecular formula C17H20F3N3O B13467643 (2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide

(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide

Cat. No.: B13467643
M. Wt: 339.35 g/mol
InChI Key: LURPRHOSUXWUDF-VMPITWQZSA-N
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Description

(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide is a complex organic compound with a unique structure that includes a cyanoethyl group, a dimethylamino group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide typically involves multiple steps. One common method includes the reaction of a cyanoethyl compound with a dimethylamino compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The trifluoromethylphenyl group is introduced through a separate reaction, often involving a Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanoethyl or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biology, this compound is used in the study of enzyme interactions and protein binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential as a drug candidate.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide involves its interaction with specific molecular targets. The cyanoethyl group can interact with nucleophilic sites, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. The trifluoromethylphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide: can be compared to other compounds with similar structures, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound makes it unique compared to similar compounds. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with intracellular targets. Additionally, the trifluoromethyl group can influence the compound’s reactivity and its interactions with other molecules, providing unique properties that are not observed in similar compounds.

Properties

Molecular Formula

C17H20F3N3O

Molecular Weight

339.35 g/mol

IUPAC Name

(E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-enamide

InChI

InChI=1S/C17H20F3N3O/c1-13(11-21)23(16(24)8-5-9-22(2)3)12-14-6-4-7-15(10-14)17(18,19)20/h4-8,10,13H,9,12H2,1-3H3/b8-5+

InChI Key

LURPRHOSUXWUDF-VMPITWQZSA-N

Isomeric SMILES

CC(C#N)N(CC1=CC(=CC=C1)C(F)(F)F)C(=O)/C=C/CN(C)C

Canonical SMILES

CC(C#N)N(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C=CCN(C)C

Origin of Product

United States

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